molecular formula C5H5N7 B14681331 Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine CAS No. 31736-49-9

Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine

Cat. No.: B14681331
CAS No.: 31736-49-9
M. Wt: 163.14 g/mol
InChI Key: ACMYQAYEINJXQI-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of pyrimidotriazines This compound is known for its unique structure, which consists of a fused pyrimidine and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-e][1,2,4]triazine-5,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . Another approach includes the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido[5,4-e][1,2,4]triazine-5,7-diamine involves its interaction with molecular targets such as β-catenin. The compound inhibits β-catenin transcriptional activity by degrading β-catenin via a proteasome-dependent pathway, independent of GSK3β, APC, AXIN2, and βTrCP . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine stands out due to its specific substitution pattern and its potent activity against β-catenin/TCF transcriptional activity. Its unique mechanism of action and broad range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

31736-49-9

Molecular Formula

C5H5N7

Molecular Weight

163.14 g/mol

IUPAC Name

pyrimido[5,4-e][1,2,4]triazine-5,7-diamine

InChI

InChI=1S/C5H5N7/c6-3-2-4(11-5(7)10-3)12-9-1-8-2/h1H,(H4,6,7,10,11,12)

InChI Key

ACMYQAYEINJXQI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N=N1)N)N

Origin of Product

United States

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